

# Application Note: Immunoblotting for P-MYCN (Ser62) Following Treatment with ATUX-8385

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## Compound of Interest

Compound Name: ATUX-8385

Cat. No.: B15578060

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and semi-quantification of phosphorylated MYCN at serine 62 (P-MYCN) in cell lysates following treatment with **ATUX-8385**, a novel small molecule activator of Protein Phosphatase 2A (PP2A).

## Introduction

MYCN, a member of the Myc family of transcription factors, is a critical driver in several cancers, most notably neuroblastoma, where its amplification is associated with poor prognosis.<sup>[1][2]</sup> The stability and transcriptional activity of the MYCN protein are regulated by post-translational modifications, including phosphorylation. Phosphorylation at serine 62 (Ser62) is known to stabilize the MYCN protein, and its dephosphorylation can lead to protein degradation.<sup>[1]</sup>

**ATUX-8385** is a novel tricyclic sulfonamide that functions as a small molecule activator of Protein Phosphatase 2A (PP2A).<sup>[3]</sup> PP2A is a tumor suppressor that is often inactivated in cancer.<sup>[1][3]</sup> By activating PP2A, **ATUX-8385** can induce the dephosphorylation of key oncogenic proteins.<sup>[1]</sup> Studies have shown that treatment of neuroblastoma cells with **ATUX-8385** leads to a significant decrease in the phosphorylation of MYCN at Ser62, resulting in decreased total MYCN protein levels and reduced cell viability and proliferation.<sup>[1]</sup>

This application note provides a detailed protocol for performing immunoblotting to assess the effect of **ATUX-8385** on P-MYCN (Ser62) levels in cultured neuroblastoma cells.

## Data Presentation

The following table summarizes the expected outcomes from an immunoblotting experiment investigating the effect of **ATUX-8385** on P-MYCN (Ser62) and total MYCN in MYCN-amplified and non-amplified neuroblastoma cell lines.[1]

Cell Line	MYCN Amplification	ATUX-8385 Treatment	P-MYCN (Ser62) Expression	Total MYCN Expression
SK-N-BE(2)	Amplified	Untreated	High	High
SK-N-BE(2)	Amplified	Treated	Decreased	Decreased
SK-N-AS	Non-amplified	Untreated	Low	Low
SK-N-AS	Non-amplified	Treated	Decreased	Decreased

## Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which **ATUX-8385** mediates the dephosphorylation of MYCN.

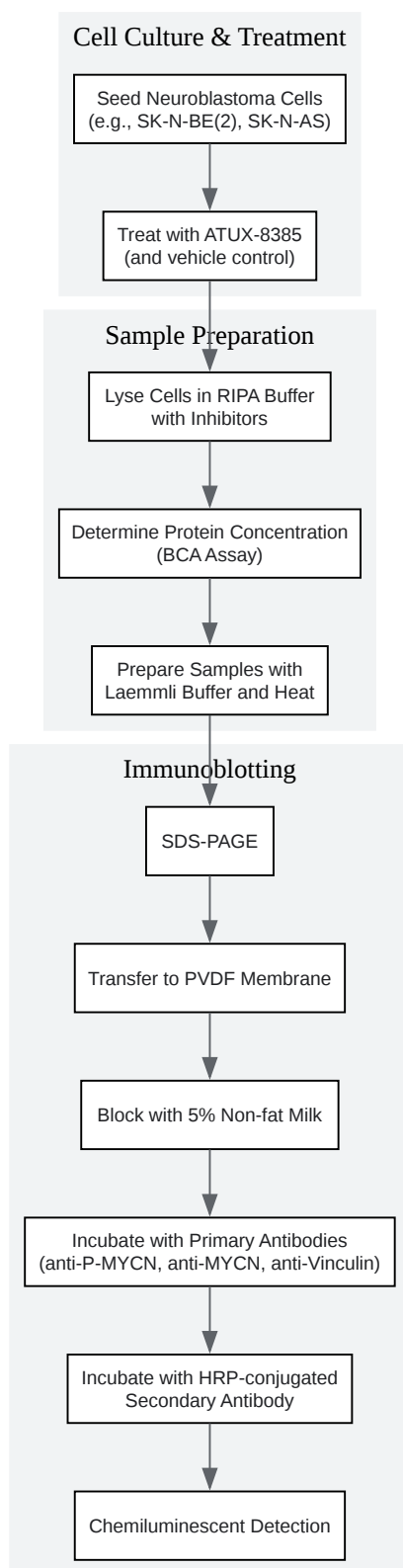


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Caption: **ATUX-8385** activates PP2A, leading to P-MYCN dephosphorylation and degradation.

## Experimental Workflow

The following diagram outlines the key steps of the immunoblotting protocol.



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## References

- 1. Novel PP2A-Activating Compounds in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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